molecular formula C16H23BN2O3 B13931029 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one

Cat. No.: B13931029
M. Wt: 302.2 g/mol
InChI Key: BCMRNWXQUAJVGZ-UHFFFAOYSA-N
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Description

This compound is an imidazolidin-2-one derivative functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl-substituted benzyl group. The imidazolidin-2-one core is a five-membered saturated heterocycle containing two nitrogen atoms, while the boronate ester moiety (tetramethyl dioxaborolane) confers unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions . This structure positions the compound as a valuable intermediate in pharmaceutical and materials chemistry, enabling the synthesis of biaryl systems or boron-containing drug candidates.

Properties

Molecular Formula

C16H23BN2O3

Molecular Weight

302.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazolidin-2-one

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-7-5-12(6-8-13)11-19-10-9-18-14(19)20/h5-8H,9-11H2,1-4H3,(H,18,20)

InChI Key

BCMRNWXQUAJVGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNC3=O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one typically involves the installation of the boronate ester group onto a suitably functionalized phenyl precursor, followed by coupling or substitution reactions to introduce the imidazolidin-2-one moiety. The key synthetic challenge lies in preserving the sensitive boronate ester functionality while achieving selective functionalization.

Common Precursors and Reagents

  • 4-Bromomethylphenylboronic acid pinacol ester or analogues serve as starting materials for the phenylboronate unit.
  • Imidazolidin-2-one or its derivatives are introduced via nucleophilic substitution or reductive amination.
  • Catalysts such as palladium complexes (e.g., Pd2(dba)3, Pd(dppf)Cl2) are used in cross-coupling steps.
  • Bases like potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) facilitate the reactions.
  • Solvents include 1,4-dioxane , often mixed with water, under inert atmosphere conditions (nitrogen or argon).

Representative Preparation Routes

Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)
  • Starting Materials:

    • 4-(Bromomethyl)phenylboronic acid pinacol ester or 4-bromobenzyl derivatives bearing the boronate ester.
    • Imidazolidin-2-one or its protected form.
  • Reaction Conditions:

    • Catalyst: Pd2(dba)3 or Pd(dppf)Cl2·CH2Cl2.
    • Base: K3PO4 or Na2CO3.
    • Solvent: 1,4-dioxane/H2O mixture.
    • Temperature: Approximately 100 °C.
    • Atmosphere: Nitrogen or argon to prevent oxidation.
    • Time: 12–16 hours.
  • Mechanism:

    • Oxidative addition of aryl bromide to Pd(0).
    • Transmetalation with boronate ester.
    • Reductive elimination forming the C–C bond linking the phenyl ring and imidazolidin-2-one moiety.
  • Workup:

    • Filtration to remove catalyst.
    • Concentration under reduced pressure.
    • Purification by silica gel chromatography (eluent gradient from petroleum ether to ethyl acetate).
  • Yields:

    • Reported yields range from moderate to good (28%–59%) depending on substrate and conditions.
Route B: Nucleophilic Substitution of Benzyl Halide with Imidazolidin-2-one
  • Starting Materials:

    • 4-(Bromomethyl)phenylboronic acid pinacol ester.
    • Imidazolidin-2-one.
  • Reaction Conditions:

    • Base: Potassium carbonate or similar.
    • Solvent: Polar aprotic solvents like DMF or DMSO.
    • Temperature: Room temperature to moderate heating (50–80 °C).
    • Time: Several hours.
  • Mechanism:

    • Imidazolidin-2-one acts as a nucleophile attacking the benzyl bromide carbon.
    • Substitution yields the target compound with the methylene bridge linking the phenylboronate and imidazolidin-2-one.
  • Workup and Purification:

    • Extraction with organic solvents.
    • Chromatographic purification.
  • Yields:

    • Typically moderate; exact values vary by substrate purity and reaction scale.

Data Table Summarizing Preparation Conditions

Parameter Route A: Pd-Catalyzed Cross-Coupling Route B: Nucleophilic Substitution
Starting Material 4-Bromomethylphenylboronic acid pinacol ester 4-(Bromomethyl)phenylboronic acid pinacol ester
Nucleophile Imidazolidin-2-one Imidazolidin-2-one
Catalyst Pd2(dba)3 or Pd(dppf)Cl2·CH2Cl2 None
Base K3PO4 or Na2CO3 K2CO3 or similar
Solvent 1,4-Dioxane/H2O DMF or DMSO
Temperature 100 °C 50–80 °C
Atmosphere Nitrogen or argon Ambient or inert
Reaction Time 12–16 hours Several hours
Purification Silica gel chromatography Silica gel chromatography
Typical Yield 28%–59% Moderate (varies)

Chemical Reactions Analysis

Types of Reactions

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-imidazolidinone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazolidinone moiety can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Imidazolidin-2-one Derivatives Without Boron Moieties

Examples :

  • 1-(3-Chlorophenyl)imidazolidin-2-one (CAS 14088-98-3): A simple derivative lacking the boronate group, primarily used as a pharmaceutical intermediate.
  • Its synthesis typically involves alkylation or condensation reactions .

Key Differences :

  • Reactivity : The absence of the boronate group in these analogs restricts their utility in cross-coupling reactions.
  • Applications: Non-boronated imidazolidinones are more common in drug discovery (e.g., as intermediates for receptor ligands) rather than in synthetic chemistry .

Boronate-Containing Imidazolidin-2-one Analogs

Example :

  • 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one (CAS 883738-26-9): Structurally nearly identical to the target compound, differing only in substituent placement. Its CAS entry confirms its role as a synthetic building block for boron-rich pharmaceuticals .

Key Similarities :

  • Synthetic Utility : Both compounds are used in Suzuki-Miyaura couplings to form carbon-carbon bonds, leveraging the boronate ester’s reactivity .
  • Stability : The tetramethyl dioxaborolane group enhances stability under ambient conditions compared to labile boronates (e.g., pinacol boronate esters) .

Boronate-Functionalized Heterocycles Beyond Imidazolidin-2-one

Examples :

  • 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole (CAS 1228632-34-5): A phenanthroimidazole derivative with a boronate group. Its extended aromatic system confers strong fluorescence properties, making it suitable for optoelectronic materials .
  • PB07291 (CAS 957345-32-3): A pyrazole-based boronate ester used in drug discovery. The pyrazole ring offers distinct electronic effects compared to imidazolidin-2-one, influencing its reactivity in coupling reactions .

Key Differences :

  • Electronic Properties : The imidazolidin-2-one core is electron-rich and less aromatic than pyrazole or phenanthroimidazole, altering its interaction with transition metal catalysts .
  • Applications : Phenanthroimidazole derivatives are prioritized in materials science, while imidazolidin-2-one boronates are tailored for drug synthesis due to their pharmacokinetic advantages .

Imidazole Boron Difluoride Complexes

Example: 2-(4,5-Diphenyl-1-(m-tolyl)-1H-imidazol-2-yl)phenol: A BF₂-complexed imidazole with strong fluorescence. The BF₂ group stabilizes the excited state, enabling applications in bioimaging .

Key Differences :

  • Boron Environment : BF₂ complexes are electrophilic and moisture-sensitive, unlike the nucleophilic, stable tetramethyl dioxaborolane group .
  • Utility : BF₂ complexes are niche in photophysics, whereas dioxaborolane derivatives are mainstream in synthetic chemistry .

Physical Properties

Property Target Compound 1-(m-Tolyl)imidazolidin-2-one PB07291
Molecular Weight ~335 g/mol 176.22 g/mol 314.2 g/mol
Melting Point Not reported 180–210°C Not reported
Solubility Organic solvents Low in water Organic solvents

Notes: The boronate group likely increases solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-boronated analogs .

Biological Activity

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetramethyl-1,3,2-dioxaborolane moiety, which is known for its role in enhancing the pharmacological profile of various drug candidates. The molecular formula is C17H20BNO2C_{17}H_{20}BNO_2, and it has a molecular weight of 352.16 g/mol.

Research indicates that compounds similar to 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one may interact with various biological targets, including:

  • Enzymatic Inhibition : The dioxaborolane group can act as a boron-based inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding : The imidazolidinone core may facilitate binding to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Preliminary studies suggest that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one exhibits cytotoxic effects against certain cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

These findings indicate that the compound may inhibit cell proliferation through apoptosis or necrosis mechanisms.

Neuroprotective Effects

Studies have also explored the neuroprotective properties of similar compounds. For example, research on related imidazolidinones has shown potential in reducing oxidative stress and inflammation in neuronal cells. This suggests that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one could have applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against breast cancer cells demonstrated significant inhibition of cell growth and induced apoptosis through caspase activation pathways. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, the administration of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one resulted in reduced levels of inflammatory cytokines and improved neuronal survival rates compared to untreated controls.

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